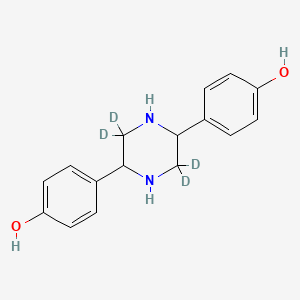![molecular formula C18H23N5 B588625 4-氨基-1-叔丁基-3-(2,3-二甲基苄基)吡唑并[3,4-d]嘧啶 CAS No. 956026-24-7](/img/structure/B588625.png)
4-氨基-1-叔丁基-3-(2,3-二甲基苄基)吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core
科学研究应用
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
作用机制
Target of Action
The primary targets of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine, also known as 1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are the Protein Kinase D (PKD) family . This includes PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell survival, proliferation, differentiation, and migration .
Mode of Action
This compound acts as a highly selective and effective inhibitor of the PKD family . It interacts with these kinases in an ATP-competitive manner, thereby inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 154.6 nM, 133.4 nM, and 109.4 nM respectively .
Biochemical Pathways
By inhibiting the PKD family, this compound affects various biochemical pathways. These include pathways involved in cell survival, proliferation, differentiation, and migration . The downstream effects of these changes can lead to alterations in cell behavior and function.
Pharmacokinetics
It is known to be slightly soluble in chloroform and methanol This suggests that it may have reasonable bioavailability
Result of Action
The inhibition of the PKD family by this compound can lead to changes in cell behavior and function. This includes alterations in cell survival, proliferation, differentiation, and migration . These changes can have significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
The compound 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine interacts with various enzymes and proteins within the cell. It has been identified as a selective inhibitor of Src-family tyrosine kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . The nature of these interactions involves the compound binding to the active site of these enzymes, inhibiting their activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
The effects of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine on cells are largely due to its inhibitory effects on tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, potentially affecting gene expression and cellular metabolism . The specific effects can vary depending on the cell type and the specific enzymes that are inhibited.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine involves binding to the active site of target enzymes, thereby inhibiting their activity . This can lead to changes in gene expression and other downstream effects. The compound is a potent, reversible, ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the enzyme .
Metabolic Pathways
Given its role as a tyrosine kinase inhibitor, it is likely involved in pathways related to cell signaling and regulation of gene expression .
Subcellular Localization
Given its role as a tyrosine kinase inhibitor, it is likely that it localizes to areas of the cell where these enzymes are found, such as the cytoplasm or cell membrane .
准备方法
The synthesis of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the tert-butyl and dimethylbenzyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
相似化合物的比较
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but different functional groups.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: This compound has a different core structure but shares some functional groups
属性
IUPAC Name |
1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-11-7-6-8-13(12(11)2)9-14-15-16(19)20-10-21-17(15)23(22-14)18(3,4)5/h6-8,10H,9H2,1-5H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMWHYZAUUGRJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727551 |
Source


|
| Record name | 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956026-24-7 |
Source


|
| Record name | 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)



![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
